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molecular formula C11H16N2O4S B1592872 Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate CAS No. 189512-01-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B1592872
M. Wt: 272.32 g/mol
InChI Key: CSKBQHOSNPFIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326986B2

Procedure details

Ethyl 2-aminothiazole-4-carboxylate 87 (10.0 g, 58.1 mmol) was taken up in 150 mL of anhydrous THF along with di-tert-butyl carbonate (12.67 g, 58.1 mmol) and 4-(dimethyl)aminopyridine (DMAP) (10 mg, 0.082 mmol). The reaction mixture was stirred at 50° C. for 4 h and then at room temperature for 18 h. It was then concentrated under reduced pressure to obtain a thick oil. Pentane was added and the resulting crystalline materials were collected by filtration and dried to afford 88 (10.5 g, 66% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1.[C:12](=O)([O:18]C(C)(C)C)[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].CCCCC>C1COCC1.CN(C)C1C=CN=CC=1>[C:14]([O:13][C:12]([NH:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:6]=1)=[O:18])([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
12.67 g
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
10 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a thick oil
FILTRATION
Type
FILTRATION
Details
the resulting crystalline materials were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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